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Compound of Interest

Compound Name: 6-Chloro-2-iodopurine

Cat. No.: B104377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data to confirm the identity of 6-
Chloro-2-iodopurine against common alternatives and related purine derivatives. The

included experimental data and protocols are intended to assist researchers in the

unambiguous structural elucidation of this important synthetic intermediate.

Spectroscopic Data Comparison
The confirmation of the chemical identity of 6-Chloro-2-iodopurine relies on a combination of

spectroscopic techniques. This section compares the key spectroscopic features of 6-Chloro-
2-iodopurine with two common purine analogues: 6-Chloropurine and 2,6-Dichloropurine.
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Spectroscopic

Technique

6-Chloro-2-

iodopurine
6-Chloropurine 2,6-Dichloropurine

¹H NMR (ppm) δ 8.67 (s, 1H, H8)
δ 8.71 (s, 1H), 8.67 (s,

1H)

δ 8.70 (s, 1H), 3.29

(1H)

¹³C NMR (ppm)

δ 154.2 (C4), 151.4

(C2), 147.7 (C6),

146.1 (C8), 129.4 (C5)

[1]

Not readily available

δ 156.63, 151.32,

148.53, 148.03,

129.05

Mass Spectrometry

(MS)

m/z 155 [M+H]⁺ (For

the 6-chloropurine

precursor, not the final

product)[1]

M⁺ at m/z 154 and

156 in a ~3:1 ratio

M⁺ at m/z 188, 190,

192 in a ~9:6:1 ratio

Infrared (IR) (cm⁻¹)

3478, 3428, 3121,

3059, 2974, 2808,

2710, 2544, 1655,

1607, 1574, 1478,

1449, 1427, 1397,

1332, 1285, 1239,

1157, 1114, 1002,

940, 922, 861, 730,

678, 639, 603, 556,

508[1]

Not readily available Not readily available

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are tailored for the analysis of purine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

NMR Spectrometer (e.g., Bruker Avance 300 MHz or higher)
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5 mm NMR tubes

Sample Preparation:

Accurately weigh 5-10 mg of the purine derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry vial.

Transfer the solution to an NMR tube using a Pasteur pipette. Ensure the sample height is

adequate for the instrument's detector.

Cap the NMR tube securely.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

Process the spectrum by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).

¹³C NMR Acquisition:

Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.
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A longer acquisition time and a greater number of scans are typically required compared to

¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Process and reference the spectrum in a similar manner to the ¹H spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

Liquid Chromatography (LC) system for sample introduction (optional but recommended)

Sample Preparation:

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a

concentration of approximately 1 mg/mL.

Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the

mobile phase.

LC-MS Analysis:

Set up the LC system with an appropriate column (e.g., C18) and mobile phase.

Equilibrate the column with the initial mobile phase conditions.

Inject a small volume (e.g., 1-5 µL) of the sample solution.

Set the mass spectrometer to acquire data in the appropriate mass range. For halogenated

purines, the presence of characteristic isotopic patterns for chlorine should be considered.[2]

For ESI, positive ion mode is generally suitable for purines.[3]

Analyze the resulting mass spectrum for the molecular ion peak ([M+H]⁺) and any

characteristic fragment ions. The isotopic distribution pattern for chlorine (approximately 3:1

for ³⁵Cl:³⁷Cl) should be examined to confirm the presence of a chlorine atom.[2]
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation:

Fourier Transform Infrared (FTIR) Spectrometer

Sample holder (e.g., KBr pellets, ATR)

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr) in an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent

pellet.

ATR (Attenuated Total Reflectance) Method:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

Place the sample holder (KBr pellet or ATR unit) in the sample compartment of the FTIR

spectrometer.

Acquire a background spectrum of the empty sample holder or clean ATR crystal.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Analyze the spectrum for characteristic absorption bands corresponding to the functional

groups present in the purine structure.
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Visualizations
Workflow for Spectroscopic Identification

Workflow for Spectroscopic Identification of 6-Chloro-2-iodopurine
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Caption: General workflow for the spectroscopic confirmation of 6-Chloro-2-iodopurine.

Logical Relationship of Spectroscopic Data
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Relationship of Spectroscopic Data for Structural Elucidation

NMR Spectroscopy

Mass Spectrometry

Infrared Spectroscopy

6-Chloro-2-iodopurine

¹H NMR
- Number of Protons

- Chemical Environment
- Connectivity (J-coupling)

provides info on

¹³C NMR
- Number of Unique Carbons

- Carbon Skeleton

provides info on

Mass Spectrometry
- Molecular Formula (from exact mass)

- Presence of Halogens (Isotopic Pattern)

provides info on

IR Spectroscopy
- Presence of Functional Groups

(e.g., N-H, C=N, C-Cl)

provides info on

Click to download full resolution via product page

Caption: Interrelation of data from different spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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